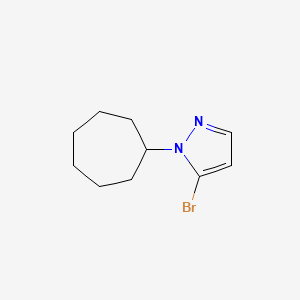
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with pyridine-3-carbaldehyde under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the formylation of the pyrazole ring occurs in the presence of a chlorinating agent . This reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and the potential to interact with a wide range of biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-(4-chloropyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-12-13(5-8)9-1-7(6-14)2-11-4-9/h1-6H |
InChI Key |
AKTCALYPSZVJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


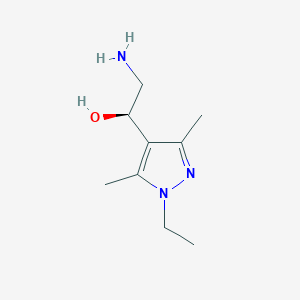
![4-[(Pent-4-yn-2-yl)amino]benzoic acid](/img/structure/B13301666.png)

![2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13301693.png)
![2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13301701.png)
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)
![3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13301714.png)

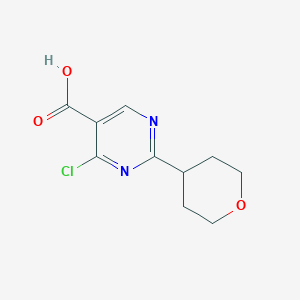
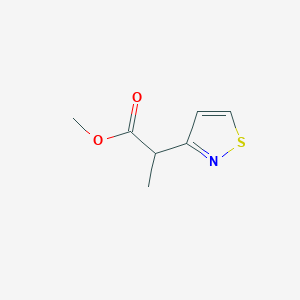
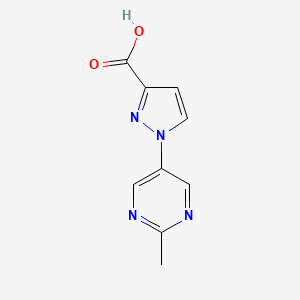
![2-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13301720.png)
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
